molecular formula C22H16Cl2N4O6 B10910882 N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide

N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,5-dinitrophenoxy)-N-ethylbenzohydrazide

Cat. No.: B10910882
M. Wt: 503.3 g/mol
InChI Key: AYJMTBOLRYJOHE-DHRITJCHSA-N
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Description

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE is a complex organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The general synthetic route can be summarized as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2,4-dichlorobenzaldehyde, 3,5-dinitrophenol, and N-ethylbenzohydrazide.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is heated under reflux conditions to facilitate the condensation reaction.

    Catalysts: Acid catalysts like glacial acetic acid can be used to enhance the reaction rate.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an enzyme inhibitor and its pharmacological properties.

    Biological Research: It is used in the study of biological pathways and mechanisms due to its interaction with various biomolecules.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-4-(3,5-DINITROPHENOXY)-N~1~-ETHYLBENZOHYDRAZIDE is unique due to the presence of both dichlorophenyl and dinitrophenoxy groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16Cl2N4O6

Molecular Weight

503.3 g/mol

IUPAC Name

N-[(E)-(2,4-dichlorophenyl)methylideneamino]-4-(3,5-dinitrophenoxy)-N-ethylbenzamide

InChI

InChI=1S/C22H16Cl2N4O6/c1-2-26(25-13-15-3-6-16(23)9-21(15)24)22(29)14-4-7-19(8-5-14)34-20-11-17(27(30)31)10-18(12-20)28(32)33/h3-13H,2H2,1H3/b25-13+

InChI Key

AYJMTBOLRYJOHE-DHRITJCHSA-N

Isomeric SMILES

CCN(C(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/N=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCN(C(=O)C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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